molecular formula C11H11N3O3 B398391 2-[(8-Nitroquinolin-5-yl)amino]ethanol

2-[(8-Nitroquinolin-5-yl)amino]ethanol

Cat. No.: B398391
M. Wt: 233.22g/mol
InChI Key: VCGQPAXKUWHDNG-UHFFFAOYSA-N
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Description

2-[(8-Nitroquinolin-5-yl)amino]ethanol is a nitroquinoline derivative characterized by a quinoline core substituted with a nitro group at position 8 and an ethanolamine moiety (-NH-CH2-CH2-OH) at position 4.

The molecular formula of 2-[(8-Nitroquinolin-5-yl)amino]ethanol is inferred as C11H12N4O3, with a molar mass of approximately 276.29 g/mol based on its closest analog, 2-{[2-({5-nitro-8-quinolinyl}amino)ethyl]amino}ethanol ().

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22g/mol

IUPAC Name

2-[(8-nitroquinolin-5-yl)amino]ethanol

InChI

InChI=1S/C11H11N3O3/c15-7-6-12-9-3-4-10(14(16)17)11-8(9)2-1-5-13-11/h1-5,12,15H,6-7H2

InChI Key

VCGQPAXKUWHDNG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])NCCO

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

Comparison with Similar Compounds

TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one Dihydrochloride)

  • Molecular Formula : C20H21Cl2N3O3
  • Key Features: Indenoquinoline core fused with a ketone group. Dimethylaminoethyl side chain instead of ethanolamine. Chloride counterions enhance stability.
  • Biological Activity : A dual topoisomerase I/II inhibitor, inducing apoptosis in cancer cells by stabilizing DNA-enzyme complexes .
  • Comparison: The ethanolamine group in 2-[(8-Nitroquinolin-5-yl)amino]ethanol may reduce cytotoxicity compared to TAS-103’s dimethylaminoethyl chain, which enhances DNA intercalation. The nitro group in the quinoline ring (position 8) could confer redox activity, unlike TAS-103’s hydroxyl group at position 3.

1-(2-Amino-6-Nitrophenyl)ethanone

  • Molecular Formula : C8H8N2O3
  • Key Features: Nitro-substituted acetophenone derivative. Lacks the quinoline scaffold and ethanolamine side chain.
  • Biological Activity: Limited toxicological data; structural simplicity suggests lower target specificity compared to nitroquinolines .
  • The ketone group may increase electrophilicity, raising reactivity concerns absent in 2-[(8-Nitroquinolin-5-yl)amino]ethanol.

Compound 17 (2-{[(8-Hydroxy-5-Nitroquinoline-7-yl)methyl]amino}acetonitrile)

  • Molecular Formula : C13H10N4O3 (inferred from ).
  • Key Features: Nitroquinoline core with a hydroxy group at position 8 and a methylamino-acetonitrile side chain.
  • Biological Activity : Likely inhibits tyrosinase or similar metalloenzymes due to the hydroxy-nitro motif .
  • Comparison: The acetonitrile group may confer stronger metal-binding affinity than ethanolamine, targeting enzymes like tyrosinase. The hydroxy group at position 8 could enhance antioxidant properties, contrasting with the nitro group in the target compound.

Tyrosol Analogs ()

  • Representative Examples: Tyrosol (2-(4-Hydroxyphenyl)ethanol) 2-(3-Hydroxyphenyl)ethanol
  • Key Features: Phenolic ethanol derivatives lacking nitro or quinoline groups.
  • Biological Activity: Tyrosinase inhibition (40–60% at 1 mM), mediated by phenolic hydroxyl groups .
  • Comparison: The nitroquinoline core in 2-[(8-Nitroquinolin-5-yl)amino]ethanol may enable broader enzyme inhibition (e.g., topoisomerases) compared to tyrosol’s specificity for tyrosinase.

Key Research Findings and Implications

  • Nitro Group Impact: The nitro group at position 8 in quinoline derivatives may enhance redox activity or act as a hydrogen-bond acceptor, influencing enzyme binding .
  • Side Chain Design: Ethanolamine side chains improve solubility but may reduce membrane permeability compared to alkylamine chains (e.g., TAS-103) .
  • Safety Profile: Unlike 1-(2-amino-6-nitrophenyl)ethanone, nitroquinolines like the target compound may exhibit higher specificity, reducing off-target effects .

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